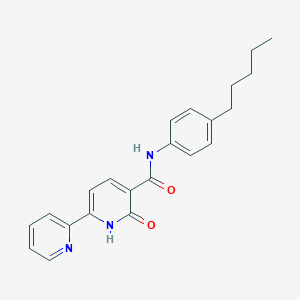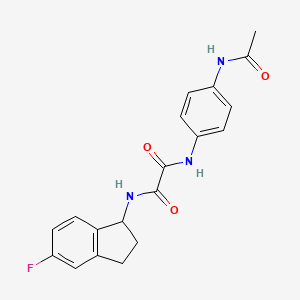![molecular formula C16H18Cl2N2O2 B7532232 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, also known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide acts as a selective antagonist of the α9α10 nicotinic acetylcholine receptor, which is expressed in the cochlea and plays a crucial role in auditory processing. By blocking this receptor, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide can reduce the activity of efferent auditory neurons, which can improve the detection of weak sounds in noisy environments.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects, including reducing the activity of efferent auditory neurons, improving the detection of weak sounds in noisy environments, and potentially reducing the risk of hearing loss. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has several advantages for lab experiments, including its selectivity for the α9α10 nicotinic acetylcholine receptor, its potential therapeutic effects in the treatment of various neurological disorders, and its potential use as a therapeutic agent in the treatment of hearing loss. However, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide also has several limitations, including its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, including further studies on its mechanism of action, potential therapeutic applications in the treatment of neurological disorders, and its potential use as a therapeutic agent in the treatment of hearing loss. Additionally, future research could focus on improving the solubility and bioavailability of 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, as well as exploring its potential as a drug candidate in pre-clinical and clinical trials.
Conclusion:
In conclusion, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide acts as a selective antagonist of the α9α10 nicotinic acetylcholine receptor and has potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with furfurylamine, followed by the reaction of the resulting product with dimethylamine and acetic anhydride. This process yields 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide as a white crystalline solid with a melting point of 103-105°C.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. In neuroscience, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been shown to act as a selective antagonist of the α9α10 nicotinic acetylcholine receptor, which plays a crucial role in auditory processing. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has also been studied for its potential use as a therapeutic agent in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-20(2)14(15-7-4-8-22-15)10-19-16(21)9-11-12(17)5-3-6-13(11)18/h3-8,14H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAYHOQQJHMOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=C(C=CC=C1Cl)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
